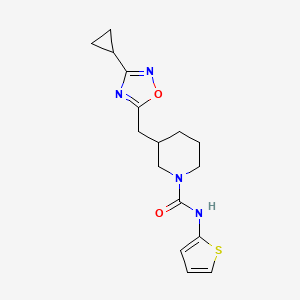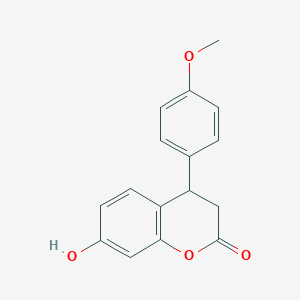
7-hydroxy-4-(4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-hydroxy-4-(4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are naturally occurring compounds found in many plants and are known for their anticoagulant, anti-inflammatory, antibacterial, anticancer, and antiviral properties
作用机制
Target of Action
Many coumarin derivatives, which this compound is a part of, have been found to exhibit good biological activities . They have been used in clinical medicine or are being studied in proprietary medicinal research .
Mode of Action
Coumarin derivatives are known to interact with various biological targets due to their unique stability and strong fluorescence .
Biochemical Pathways
Coumarin derivatives are known to influence various biochemical pathways due to their diverse biological and therapeutic properties .
Pharmacokinetics
The pharmacokinetic properties of coumarin derivatives are generally influenced by their chemical structure and the presence of functional groups .
Result of Action
Coumarin derivatives are known to have anticoagulant, anti-inflammatory, antibacterial, anticancer, and anti-hiv biological activities .
Action Environment
The action of coumarin derivatives can be influenced by various environmental factors such as ph, temperature, and the presence of other molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-4-(4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-2-one can be achieved through several methods. One common approach is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts . This method is favored due to its simplicity and high yield. The reaction typically requires a Lewis acid catalyst, such as sulfuric acid or trifluoroacetic acid, and is conducted under reflux conditions.
Another method involves the Knoevenagel condensation, where the phenolic compound reacts with an aldehyde in the presence of a base, such as piperidine or pyridine . This method is also efficient and provides good yields of the desired product.
Industrial Production Methods
For industrial-scale production, the Pechmann condensation is often preferred due to its scalability and cost-effectiveness. The use of solid acid catalysts, such as tungstate sulfuric acid, has been explored to make the process more environmentally friendly and economically viable . These catalysts are reusable and reduce the generation of hazardous waste.
化学反应分析
Types of Reactions
7-hydroxy-4-(4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitutions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the benzopyran ring.
科学研究应用
7-hydroxy-4-(4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-2-one has several scientific research applications:
相似化合物的比较
Similar Compounds
7-hydroxy-4-methylcoumarin: Known for its use as a choleretic drug and its ability to relax the sphincter of the bile duct.
Novobiocin: A coumarin antibiotic that inhibits DNA gyrase and has anticancer properties.
4-methyl-7-oxy-glucoside coumarin: Effective in inhibiting the proliferation of breast cancer cells.
Dalbergin: A natural compound with antitumor, antibacterial, and antioxidant activities.
Wedelolactone: Used in the treatment of septic shock, liver disease, and snakebites.
Uniqueness
7-hydroxy-4-(4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl group enhances its potential as a fluorescent probe and its biological activity compared to other coumarin derivatives .
属性
IUPAC Name |
7-hydroxy-4-(4-methoxyphenyl)-3,4-dihydrochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-19-12-5-2-10(3-6-12)14-9-16(18)20-15-8-11(17)4-7-13(14)15/h2-8,14,17H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTWPOIVJDSMAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)OC3=C2C=CC(=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoquinoline-1-carboxamide](/img/structure/B2602250.png)
![N-benzyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2602251.png)
![3-ethoxy-4-fluoro-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2602253.png)
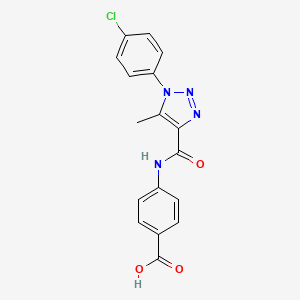
![4-chloro-2-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2602256.png)
![4-methoxy-N-{2-oxo-2-phenyl-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide](/img/structure/B2602257.png)
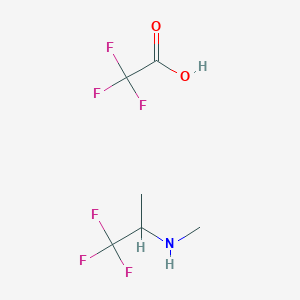
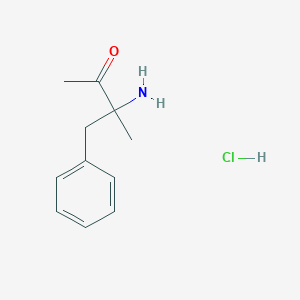
![9-(2,4-dimethoxyphenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2602263.png)




